Fujikinetin

Description

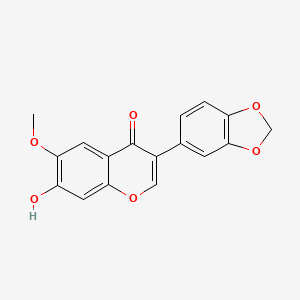

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-15-5-10-14(6-12(15)18)21-7-11(17(10)19)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDVDQRHFDCVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Extraction and Purification from Biomass

Advanced Solvent-Based Extraction Techniques

The initial step in obtaining this compound from plant material is typically extraction using a suitable solvent. nih.govvinanhatrang.com The choice of solvent and extraction technique is crucial for maximizing the yield and purity of the target compound. celignis.com Advanced extraction techniques are often employed to enhance efficiency, reduce solvent consumption, and minimize extraction time. nih.govua.pt

These methods can include:

Soxhlet extraction : A conventional method where the plant material is repeatedly washed with a distilled solvent. interesjournals.orgcelignis.com

Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. ua.ptcsic.esmdpi.com

Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.govua.pt

Pressurized Liquid Extraction (PLE) : Uses solvents at elevated temperatures and pressures to increase extraction efficiency. csic.esmdpi.com

The selection of the solvent itself is critical, with common choices including methanol, ethanol, and aqueous mixtures, depending on the specific plant matrix and the desired purity of the extract. interesjournals.orgnih.gov

Chromatographic Separation and Fractionation Procedures

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are indispensable. journalagent.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. diva-portal.org

Commonly used chromatographic methods for the purification of natural products like this compound include:

Column Chromatography : A fundamental technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), and components are separated based on their affinity for the stationary phase and the mobile phase. researchgate.netjournalagent.comdp.tech

High-Performance Liquid Chromatography (HPLC) : A highly efficient form of column chromatography that uses high pressure to pass the solvent through the column, leading to better resolution and faster separation. csic.es

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) : A variation of HPLC that is particularly useful for separating charged molecules. diva-portal.org

Through a series of these extraction and chromatographic steps, pure this compound can be isolated from its botanical sources for further study and characterization. thieme-connect.comufpr.brmdpi.comnih.gov

Below is a table summarizing the botanical sources of this compound mentioned in this article.

| Botanical Source | Family | Common Name |

| Caragana sinica | Fabaceae | Chinese Peashrub |

| Pterocarpus santalinus | Fabaceae | Red Sandalwood |

| Cyclopia intermedia | Fabaceae | Honeybush |

| Dalbergia sericea | Fabaceae | N/A |

| Dalbergia frutescens | Fabaceae | N/A |

| Millettia dielsiana | Fabaceae | N/A |

| Onobrychis viciifolia | Fabaceae | Sainfoin |

Biosynthetic Pathways and Precursors

Position within the Phenylpropanoid and Flavonoid Biosynthetic Network

Fujikinetin is classified as an isoflavone (B191592), a subclass of flavonoid compounds predominantly found in leguminous plants (Fabaceae). encyclopedia.pubfrontiersin.org The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway . researchgate.netnih.gov This core pathway begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. wikipedia.org

The phenylpropanoid pathway involves a series of enzymatic reactions that convert L-phenylalanine into p-coumaroyl-CoA, a critical intermediate. encyclopedia.pubresearchgate.net The key enzymes in this initial sequence are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). researchgate.netmdpi.com

From p-coumaroyl-CoA, the pathway enters the flavonoid-specific branch. The first committed enzyme, Chalcone (B49325) Synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, typically naringenin (B18129) chalcone. researchgate.netmdpi.com This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce a flavanone (B1672756), such as naringenin. encyclopedia.pubresearchgate.net

The crucial branch point leading to isoflavones occurs at the flavanone stage. A legume-specific enzyme, Isoflavone Synthase (IFS), a member of the cytochrome P450 family, catalyzes a complex reaction involving the migration of the B-ring from the C-2 to the C-3 position of the flavanone core. frontiersin.orgnih.gov This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate, which is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the basic isoflavone skeleton. encyclopedia.pubfrontiersin.org this compound, being a highly substituted isoflavone, is formed through further modifications of such a basic skeleton.

Enzymatic Transformations Leading to this compound

The biosynthesis of this compound (7-hydroxy-6-methoxy-3′,4′-methylenedioxyisoflavone) requires several specific enzymatic modifications to the basic isoflavone structure. While the exact linear pathway has not been fully elucidated in a single organism, it can be constructed based on known enzymatic reactions involved in the synthesis of other complex isoflavones. The pathway likely begins with the flavanone liquiritigenin (B1674857) (7,4'-dihydroxyflavanone).

A-Ring Hydroxylation : The first key modification is the introduction of a hydroxyl group at the C-6 position. This is catalyzed by a cytochrome P450 enzyme known as Flavonoid 6-Hydroxylase (F6H, CYP71D9). researchgate.netoup.com Crucially, this hydroxylation occurs at the flavanone stage, converting liquiritigenin into 6,7,4'-trihydroxyflavanone (B1264764), before the isoflavone skeleton is formed. researchgate.net

Isoflavone Backbone Formation : The resulting 6,7,4'-trihydroxyflavanone serves as the substrate for Isoflavone Synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID). These enzymes convert it into the corresponding isoflavone, 6,7,4'-trihydroxyisoflavone (B192597) (also known as 6-hydroxydaidzein). encyclopedia.pub

B-Ring Hydroxylation : To form the methylenedioxy bridge on the B-ring, a second hydroxyl group is required at the C-3' position. This is introduced by Isoflavone 3'-Hydroxylase (I3'H), another P450 enzyme, which converts the 6-hydroxydaidzein intermediate into 6,7,3',4'-tetrahydroxyisoflavone. nih.gov

A-Ring Methoxylation : The hydroxyl group at C-6 is then methylated. This reaction is catalyzed by an Isoflavone O-methyltransferase (IOMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the substrate, yielding 7,3',4'-trihydroxy-6-methoxyisoflavone. mdpi.com

Methylenedioxy Bridge Formation : The final step is the formation of the characteristic methylenedioxy bridge across the 3' and 4' positions of the B-ring. This oxidative cyclization is catalyzed by a specific type of cytochrome P450 enzyme. One such enzyme, pseudobaptigenin (B192200) synthase, creates this bridge on other isoflavone precursors. wikipedia.orgexpasy.org This enzyme acts on the adjacent 3'- and 4'-hydroxyl groups to form the five-membered dioxole ring, completing the synthesis of this compound.

The table below summarizes the key enzymes and their roles in the proposed biosynthetic pathway of this compound.

Table 1: Key Enzymes in this compound Biosynthesis| Enzyme | Enzyme Class | Function in this compound Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Lyase | Initiates the phenylpropanoid pathway by converting L-Phenylalanine to Cinnamic Acid. |

| Cinnamate 4-Hydroxylase (C4H) | Cytochrome P450 | Hydroxylates Cinnamic Acid to form p-Coumaric Acid. |

| 4-Coumarate:CoA Ligase (4CL) | Ligase | Activates p-Coumaric Acid to p-Coumaroyl-CoA. |

| Chalcone Synthase (CHS) | Polyketide Synthase | Condenses p-Coumaroyl-CoA with malonyl-CoA to form a chalcone. |

| Chalcone Isomerase (CHI) | Isomerase | Cyclizes the chalcone to form the flavanone liquiritigenin. |

| Flavonoid 6-Hydroxylase (F6H) | Cytochrome P450 | Hydroxylates liquiritigenin at the 6-position. oup.comresearchgate.net |

| Isoflavone Synthase (IFS) | Cytochrome P450 | Catalyzes aryl migration to form the isoflavone backbone. nih.gov |

| 2-Hydroxyisoflavanone Dehydratase (HID) | Hydro-Lyase | Dehydrates the 2-hydroxyisoflavanone intermediate. encyclopedia.pub |

| Isoflavone 3'-Hydroxylase (I3'H) | Cytochrome P450 | Adds a hydroxyl group to the 3'-position of the B-ring. nih.gov |

| Isoflavone O-Methyltransferase (IOMT) | Transferase | Methylates the 6-hydroxyl group on the A-ring. mdpi.com |

| Methylenedioxy Bridge-Forming Enzyme (e.g., Pseudobaptigenin Synthase) | Cytochrome P450 | Forms the 3',4'-methylenedioxy ring. wikipedia.orgexpasy.org |

Comparative Biosynthesis with Related Isoflavones

The biosynthetic pathway of this compound is distinguished from that of simpler, more common isoflavones by the number and type of tailoring enzymes required after the formation of the core isoflavone structure.

Daidzein and Genistein : These are two of the most fundamental isoflavones. Daidzein (7,4'-dihydroxyisoflavone) is formed directly from the flavanone liquiritigenin via the action of IFS and HID. researchgate.net Genistein (5,7,4'-trihydroxyisoflavone) is formed similarly from the flavanone naringenin. researchgate.net Their synthesis does not require the additional hydroxylation, methoxylation, or bridge-forming steps seen in this compound biosynthesis.

Glycitein (B1671905) : The biosynthesis of glycitein (7,4'-dihydroxy-6-methoxyisoflavone) provides a direct parallel for the A-ring modifications of this compound. Like this compound, its pathway starts with liquiritigenin and involves the F6H enzyme to produce 6-hydroxydaidzein. mdpi.com An IOMT then methylates the 6-hydroxyl group to yield glycitein. oup.com The pathway to glycitein stops here, lacking the B-ring modifications seen in this compound.

Afrormosin and Pseudobaptigenin : These isoflavones share specific structural features with this compound. Afrormosin (7-hydroxy-6,4'-dimethoxyisoflavone) involves both 6-hydroxylation and subsequent methoxylation, similar to this compound's A-ring, but also features a 4'-methoxylation on the B-ring. nih.govresearchgate.net Pseudobaptigenin (7-hydroxy-3',4'-methylenedioxyisoflavone) is an excellent comparison for the B-ring modification. Its synthesis involves the formation of the methylenedioxy bridge from a precursor like calycosin (B1668236) (3',7-dihydroxy-4'-methoxyisoflavone), catalyzed by pseudobaptigenin synthase. wikipedia.orgexpasy.org

The following table compares the precursors and key enzymatic steps that differentiate the biosynthesis of these related isoflavones.

Table 2: Comparative Biosynthesis of Selected Isoflavones| Isoflavone | Flavanone Precursor | Key Modifying Enzymes/Steps |

|---|---|---|

| Daidzein | Liquiritigenin | IFS, HID |

| Genistein | Naringenin | IFS, HID |

| Glycitein | Liquiritigenin | F6H, IFS, HID, IOMT (at C-6) |

| Pseudobaptigenin | Liquiritigenin | IFS, HID, I3'H, IOMT (at C-4'), Methylenedioxy Bridge Synthase |

| This compound | Liquiritigenin | F6H, IFS, HID, I3'H, IOMT (at C-6), Methylenedioxy Bridge Synthase |

Synthetic Chemistry and Analog Generation

Total Synthesis Strategies for Fujikinetin

The total synthesis of this compound, like many isoflavones, can be approached through several established retrosynthetic strategies. A common and effective method involves the construction of the chromen-4-one core (rings A and C) and the subsequent attachment of the B-ring.

Key synthetic strategies for isoflavones that are applicable to this compound include:

Deoxybenzoin (B349326) Route: This classic approach involves the synthesis of a 2'-hydroxydeoxybenzoin intermediate. For this compound, this would be 2',4'-dihydroxy-5'-methoxy-3,4-(methylenedioxy)deoxybenzoin. This intermediate undergoes cyclization with a one-carbon reagent, such as N,N-dimethylformamide (DMF) in the presence of a Lewis acid (e.g., BF₃·OEt₂) and methanesulfonyl chloride, to form the γ-pyrone ring (ring C), yielding the isoflavone (B191592) skeleton. acs.org

Functionalized Chromone Route: Modern cross-coupling reactions are heavily utilized in isoflavone synthesis. rsc.org This strategy involves preparing a 3-iodochromone intermediate corresponding to rings A and C of this compound (specifically, 7-hydroxy-3-iodo-6-methoxychromen-4-one). This iodinated core is then coupled with a suitable B-ring partner, such as a piperonyl boronic acid derivative, via a palladium-catalyzed reaction like the Suzuki-Miyaura coupling. acs.orgnih.govacs.org This method offers a highly convergent and flexible route to the final product.

Oxidative Rearrangement of Chalcones: Another approach involves the oxidative rearrangement of a chalcone (B49325) precursor. This method uses reagents like thallium(III) nitrate (B79036) to induce a 1,2-aryl migration, transforming the chalcone scaffold into the isoflavone core.

A plausible synthetic pathway for this compound starting from commercially available materials is outlined below.

Interactive Data Table: Plausible Total Synthesis Steps for this compound

| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Methoxyresorcinol, Piperonylacetic acid | Lewis Acid (e.g., BF₃·OEt₂) | 2',4'-Dihydroxy-5'-methoxy-3,4-(methylenedioxy)deoxybenzoin | Friedel-Crafts Acylation |

This table outlines a simplified two-step process representative of the deoxybenzoin route, a common strategy in isoflavone synthesis. acs.org

Chemical Derivatization and Analog Synthesis

Chemical derivatization of the this compound scaffold is essential for exploring structure-activity relationships and for developing tools for chemical biology. The primary sites for modification are the hydroxyl and methoxy (B1213986) groups on the A-ring.

The methylation of this compound's free hydroxyl group at the C-7 position yields this compound methyl ether, also known as Lettadurone. This can be achieved through standard methylation procedures.

Direct Methylation: Treating this compound with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base (e.g., K₂CO₃) in a solvent like acetone (B3395972) selectively alkylates the C-7 hydroxyl group. ias.ac.in

Synthesis from Dimethoxy Precursors: An alternative route involves starting with a precursor that already contains the desired methoxy pattern. For instance, a 5,6,7-trisubstituted chromenone can be synthesized and carried through to the final product. researchgate.netnih.gov

These synthetic modifications allow for the investigation of how the C-7 hydroxyl group contributes to the biological activity of this compound.

In nature, flavonoids and isoflavones often exist as glycosides, where one or more sugar units are attached to the core structure. These sugar moieties significantly impact solubility, stability, and bioavailability. nih.govnih.gov

Glycosylation: The attachment of a sugar to the C-7 hydroxyl group of this compound creates this compound-7-O-glycosides.

Chemical Glycosylation: This can be accomplished using a protected glycosyl donor, such as per-O-acetylated glucosyl bromide, under phase transfer catalysis conditions. nih.gov This method often favors glycosylation at the more acidic C-7 hydroxyl group.

Enzymatic Glycosylation: Glycosyltransferase enzymes offer a highly regio- and stereoselective method for glycosylation. nih.govpjmonline.org Enzymes like amylosucrase can be used to transfer glucose units from a donor like sucrose (B13894) to the isoflavone aglycone. nih.gov

Deglycosylation: The removal of sugar moieties from isoflavone glycosides is critical for analysis and for converting naturally occurring glycosides into their more biologically active aglycone forms. scielo.brunicamp.br

Chemical Deglycosylation: Acid or alkaline hydrolysis can cleave the glycosidic bond, though these conditions can sometimes be harsh and lead to degradation of the aglycone. scielo.brfrontiersin.org

Enzymatic Deglycosylation: This is a much milder and more specific method. acs.org Glycoside hydrolase enzymes (glycosidases) such as β-glucosidase or snailase can efficiently hydrolyze the glycosidic linkage to release the aglycone, this compound. acs.orgmdpi.comfrontiersin.org This process is fundamental in the human gut, where bacterial enzymes metabolize dietary flavonoid glycosides into absorbable aglycones. scielo.brunicamp.br

To study the mechanism of action and cellular targets of this compound, its structure can be modified to create biological probes, most commonly fluorescent probes. oup.com This involves attaching a reporter group to the molecule without significantly altering its biological activity.

Late-Stage Functionalization (LSF): This powerful strategy allows for the direct modification of a complex molecule like this compound in the final steps of a synthesis. researchgate.netacs.org C-H activation chemistry can be used to introduce a functional handle (e.g., an azide (B81097) or alkyne) onto the isoflavone skeleton. This handle can then be used for "click chemistry" to attach a fluorophore.

Synthesis from a Functionalized Core: An alternative approach is to build the probe from a functionalized precursor. For example, a 7-aminochromone can be synthesized, which can then be converted into an azide. researchgate.net This azide group serves as a reactive handle for attaching other molecules. Condensation with sodium nitrite (B80452) and sodium azide can yield a 7-azido-chromone intermediate, which can then be elaborated into a fluorescent probe. researchgate.net

These strategies enable the creation of this compound-based probes that can be used in fluorescence microscopy and other bio-imaging techniques to visualize the molecule's distribution and interactions within living cells.

Table of Mentioned Compounds

| Compound Name | Other Name(s) | Molecular Formula |

|---|---|---|

| This compound | 6-Methoxypseudobaptigenin, Isoacicerone | C₁₇H₁₂O₆ |

| This compound methyl ether | Lettadurone, O-Monomethyl this compound | C₁₈H₁₄O₆ |

| This compound 7-O-glucoside | C₂₃H₂₂O₁₁ | |

| 4-Methoxyresorcinol | C₇H₈O₃ | |

| Piperonylacetic acid | 3,4-Methylenedioxyphenylacetic acid | C₉H₈O₄ |

| 7-hydroxy-3-iodo-6-methoxychromen-4-one | C₁₀H₇IO₄ |

In Vitro Biological Activity and Mechanistic Investigations

Antioxidant Activity and Reactive Species Scavenging

Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are generated as byproducts of normal metabolism. myfoodresearch.com An imbalance between ROS production and a cell's ability to neutralize them leads to oxidative stress, a state associated with damage to lipids, proteins, and DNA. researchgate.net The antioxidant potential of a compound can be assessed through various chemical and cellular assays.

The capacity of a compound to directly neutralize free radicals is a key indicator of its antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable spectrophotometric methods used for this purpose. mdpi.com

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep purple color and absorbs light at approximately 517 nm. zen-bio.com When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it becomes a stable, non-radical molecule, causing the purple color to fade. zen-bio.comdp.tech The degree of discoloration is proportional to the scavenging ability of the antioxidant. mdpi.com The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. myfoodresearch.com

The ABTS assay is based on a similar principle. The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate. bmglabtech.com This radical has a characteristic blue-green color with maximum absorbance at 734 nm. researchgate.net In the presence of an antioxidant, the ABTS•+ is reduced, and the solution's color diminishes. cabidigitallibrary.org This decolorization is measured to determine the antioxidant's scavenging capacity, often expressed in Trolox equivalents (TEAC), which compares the compound's activity to that of Trolox, a water-soluble vitamin E analog. zen-bio.com

While Fujikinetin has been identified in plant extracts evaluated for antioxidant potential, specific IC50 or TEAC values for the isolated compound in DPPH and ABTS assays are not detailed in the available scientific literature. dntb.gov.uaresearcher.life

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Parameter | Result for this compound |

|---|---|---|

| DPPH | IC50 (µg/mL) | Data not available in cited sources |

| ABTS | IC50 (µg/mL) | Data not available in cited sources |

| ABTS | TEAC (Trolox Equivalents) | Data not available in cited sources |

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of an antioxidant to act as a reducing agent. nih.gov The method is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the antioxidant at a low pH. semanticscholar.org The intensity of the blue color, measured by absorbance at 593 nm, is directly proportional to the reducing power of the sample. semanticscholar.org FRAP values are typically obtained by comparing the absorbance change in the sample with that of a known concentration of ferrous ions. nih.gov This assay provides a direct measure of the total antioxidant or reducing potential of a substance. nih.gov

Although the FRAP assay is a standard method for evaluating the antioxidant capacity of natural compounds, specific quantitative results for this compound are not reported in the reviewed literature. dntb.gov.ua

Table 2: Ferric Reducing Antioxidant Power of this compound

| Assay | Parameter | Result for this compound |

|---|---|---|

| FRAP | FRAP Value (µM Fe²⁺ Equivalents) | Data not available in cited sources |

While chemical assays like DPPH and FRAP are valuable, cellular antioxidant activity (CAA) assays are considered more biologically relevant because they account for factors like cellular uptake, metabolism, and localization of the antioxidant. nih.gov These assays measure the ability of a compound to protect cells from oxidative stress induced by free radical generators. abcam.com

A common method uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). cellbiolabs.com Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH. cellbiolabs.com In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing the fluorescence intensity. nih.govcellbiolabs.com The activity is often compared to a standard antioxidant like Quercetin. nih.gov

Despite the importance of such cellular assays for understanding the biological function of antioxidants, specific data on the ability of this compound to modulate oxidative stress within cell models is not available in the cited scientific literature.

Ferric Reducing Antioxidant Power (FRAP) Assays

Anti-inflammatory Effects at the Cellular Level

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. frontiersin.org Macrophages are key immune cells that can either promote inflammation (M1 phenotype) or decrease it and encourage tissue repair (M2 phenotype). frontiersin.org Investigating a compound's effect on inflammatory enzymes and signaling pathways in macrophages can reveal its anti-inflammatory potential.

Cyclooxygenase (COX) enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.govcriver.com There are two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric protection and platelet aggregation. nih.gov In contrast, the COX-2 isoform is typically inducible, meaning its expression is significantly increased at sites of inflammation. researchgate.net Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov In vitro assays are used to determine a compound's IC50 value for each COX isoform to assess its potency and selectivity. researchgate.netnih.gov

While many flavonoids have been studied for their COX inhibitory activity, specific IC50 values for this compound against COX-1 and COX-2 enzymes have not been reported in the surveyed literature.

Table 3: Cyclooxygenase (COX) Enzyme Inhibition by this compound

| Enzyme | Parameter | Result for this compound |

|---|---|---|

| COX-1 | IC50 (µM) | Data not available in cited sources |

| COX-2 | IC50 (µM) | Data not available in cited sources |

| Selectivity | COX-1/COX-2 IC50 Ratio | Data not available in cited sources |

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. frontiersin.org Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to move into the nucleus. frontiersin.orgarvojournals.org Once in the nucleus, NF-κB activates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, and enzymes like COX-2. mdpi.comacs.org Inhibiting the NF-κB pathway is a major target for anti-inflammatory therapies. scholarsportal.infoplos.org Compounds are often tested in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to see if they can prevent NF-κB activation and the subsequent production of inflammatory mediators. mdpi.com

Studies have shown that various flavonoids can inhibit the NF-κB pathway. frontiersin.org However, specific research detailing the effects of this compound on inflammatory signaling pathways in macrophages is not present in the available literature.

Table 4: Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Isoflavonoid (B1168493) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Stable Free Radical |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Chromogenic Substrate |

| Trolox | Vitamin E Analog (Antioxidant Standard) |

| Quercetin | Flavonoid (Antioxidant Standard) |

| 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | Cellular ROS Probe |

| 2',7'-dichlorofluorescein (DCF) | Fluorescent Product of ROS Oxidation |

| Arachidonic Acid | Polyunsaturated Fatty Acid |

| Prostaglandins | Lipid Compounds (Inflammatory Mediators) |

| Lipopolysaccharide (LPS) | Endotoxin (Inflammatory Stimulant) |

| Nuclear Factor-kappa B (NF-κB) | Protein Complex (Transcription Factor) |

| IκB | Inhibitory Protein |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |

| Interleukins | Group of Cytokines |

| Potassium Persulfate | Oxidizing Agent |

| Ferric-tripyridyltriazine (Fe³⁺-TPTZ) | Chemical Complex for FRAP Assay |

Antiproliferative and Cytotoxic Activities in Specific Cell Lines (e.g., HeLa, HepG2, MCF-7, Hct116, MDA-MB-231, K-562)

This compound is an isoflavonoid that has been identified in plant extracts investigated for their cytotoxic properties. Research on extracts from Dalbergia species, a known source of this compound, has demonstrated cytotoxic effects against a range of human cancer cell lines, including KB (oral), HeLa S-3 (cervical), MCF-7 (breast), HepG2 (liver), and HT-29 (colon). researchgate.netnih.gov However, these studies often focus on the effects of other isolated compounds or the crude extracts, without reporting the specific cytotoxic activity (e.g., IC₅₀ values) of this compound itself against these cell lines. researchgate.netnih.govnih.govrsc.org

One study identified this compound as a constituent of a Terminalia arjuna bark extract that exhibited a concentration-dependent inhibition of proliferation in the human hepatoma cell line, HepG2. researchgate.net While the extract demonstrated cytotoxicity, the specific contribution of this compound to this effect was not isolated or quantified. researchgate.net

Due to the lack of specific data for this compound against the requested cell lines in the reviewed literature, a data table for IC₅₀ values cannot be generated.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

The mechanisms underlying the cytotoxic potential of extracts containing this compound have been explored, with a focus on apoptosis. In a study on the ethanolic extract of Terminalia arjuna, which was found to contain this compound, the treatment of HepG2 cells resulted in morphological changes characteristic of apoptosis. researchgate.net

Further mechanistic investigation revealed that the extract induced apoptosis through DNA fragmentation. The process was associated with the accumulation of the p53 tumor suppressor protein and the cleavage of procaspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net The study also noted a depletion of intracellular glutathione (B108866) (GSH), suggesting that oxidative stress may be involved in the induction of apoptosis. researchgate.net While these findings point to a pro-apoptotic mechanism for the plant extract, the specific role and potency of this compound in initiating these cellular events independently of other compounds in the extract remain to be fully elucidated.

Effects on Hematopoietic Progenitor Cell Proliferation

Following a thorough review of the scientific literature, no studies were identified that specifically investigated the effects of this compound on the in vitro proliferation of hematopoietic progenitor cells. Research on hematopoietic stem and progenitor cell (HSPC) culture and proliferation is extensive, focusing on various cytokines, growth factors, and small molecules to modulate their expansion and differentiation, but this compound is not among the compounds studied in the available research. frontiersin.orgmdpi.comembopress.orgnih.gov

Antimicrobial and Antiprotozoal Activities (Excluding Clinical Aspects)

Efficacy against Giardia intestinalis

The potential activity of this compound against the protozoan parasite Giardia intestinalis has been a subject of investigation. Researchers have isolated this compound, along with other isoflavonoids, from Dalbergia frutescens specifically to determine their antiprotozoal capabilities against this parasite. researchgate.net However, the detailed outcomes of these tests, such as the concentration required for inhibition or the degree of efficacy, are not specified in the available literature. Other studies on isoflavones have often found that different compounds, such as formononetin, exhibit more potent anti-giardial activity. researchgate.net

Broad-Spectrum Antibacterial Properties (e.g., Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

The antibacterial potential of extracts containing this compound has been noted. A study of Terminalia arjuna bark extract, in which this compound was identified, included an assessment of its antibacterial activity against a panel of bacteria that comprised Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net However, the results of these antibacterial tests and the minimum inhibitory concentration (MIC) were not detailed in the study's abstract. Therefore, there is no specific data available from the reviewed literature to confirm or quantify the broad-spectrum antibacterial properties of pure this compound against these particular bacterial strains.

Enzyme Modulation and Receptor Agonism/Antagonism

This compound's interaction with enzymes and receptors is a critical area of research for understanding its pharmacological potential. Studies have focused on its inhibitory effects on carbohydrate-hydrolyzing enzymes and its activity at receptors involved in metabolic and inflammatory pathways.

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. wikipedia.org The inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.com Natural compounds, including flavonoids, are known to inhibit these enzymes. mdpi.com The inhibitory mechanism often involves non-covalent interactions between the compound and the enzyme, leading to conformational changes that reduce enzymatic activity. mdpi.com

While direct studies on this compound's inhibitory activity against α-glucosidase and α-amylase are not extensively detailed in the provided results, the general activity of flavonoids suggests a potential for such interactions. For instance, flavonoids can inhibit α-amylase and α-glucosidase, thereby slowing glucose absorption. nih.gov The inhibitory potential of flavonoids is often linked to their chemical structure, such as the number and position of hydroxyl groups. mdpi.commdpi.com

α-Glucosidase: These enzymes are located in the brush border of the small intestine and are responsible for the final step of carbohydrate digestion. mdpi.com Inhibitors of α-glucosidase act competitively to slow down the breakdown of disaccharides and oligosaccharides. wikipedia.orgnih.gov

α-Amylase: This enzyme, found in saliva and pancreatic secretions, initiates the digestion of complex starches into smaller oligosaccharides. wikipedia.org Its inhibition reduces the rate at which carbohydrates are broken down. wikipedia.org

The inhibitory activities of various natural compounds against these enzymes are often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. d-nb.infonih.gov

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor that is highly expressed in pancreatic β-cells. dovepress.com It plays a significant role in amplifying glucose-stimulated insulin (B600854) secretion when activated by medium and long-chain fatty acids. dovepress.comuniprot.orgnih.gov This makes FFAR1 an attractive therapeutic target for type 2 diabetes. nih.gov

Upon ligand binding, FFAR1 activates a Gq-mediated signaling pathway, which leads to an increase in intracellular calcium concentration and enhances insulin secretion. uniprot.org Synthetic agonists for FFAR1, such as TAK-875, have been developed and studied for their potential in managing type 2 diabetes. dovepress.comwikipedia.org The activation of FFAR1 is also linked to the secretion of glucagon-like peptide 1 (GLP-1), further contributing to glucose homeostasis. uniprot.orgcaymanchem.com

While specific studies detailing this compound's agonistic activity on FFAR1 are not available in the provided search results, the general interest in natural and synthetic compounds as FFAR1 agonists highlights the importance of this receptor in metabolic regulation. dovepress.com

SARM1 is a protein that plays a central role in the process of pathological axon degeneration. frontiersin.orgbiorxiv.org It possesses NAD+ hydrolase activity, which is tightly regulated in healthy neurons. biorxiv.orgfrontiersin.org Upon neuronal injury, the concentration of nicotinamide (B372718) mononucleotide (NMN) increases, which allosterically activates SARM1. biorxiv.orgbiorxiv.org This activation leads to the rapid depletion of NAD+, a critical molecule for cellular energy and signaling, ultimately triggering axon destruction. frontiersin.orgelifesciences.org

The SARM1 protein consists of an autoinhibitory N-terminal ARM domain, SAM domains that facilitate its multimerization, and a C-terminal TIR domain that carries the enzymatic activity. biorxiv.org The activation of SARM1 can also be influenced by other molecules and pathways, including mitogen-activated protein kinase (MAPK) signaling cascades. frontiersin.orgelifesciences.org

No direct interactions between this compound and SARM1 have been reported in the provided search results. The research on SARM1 is primarily focused on its role in neurodegenerative processes and the mechanisms of its activation by NMN and other metabolites. biorxiv.orgbiorxiv.org

Fatty Acid Receptor 1 (FFAR1) Agonistic Activity

Phytoestrogenic Activity and Estrogen Receptor Modulation

Phytoestrogens are plant-derived compounds that are structurally similar to mammalian estrogens, allowing them to interact with estrogen receptors (ERs). mdpi.com this compound, as a flavonoid, falls into this category of compounds with potential phytoestrogenic activity.

There are two primary isoforms of the estrogen receptor, ERα and ERβ, which belong to the nuclear receptor family. core.ac.uknih.gov These receptors have distinct tissue distributions and can mediate different physiological effects. core.ac.uknih.gov Phytoestrogens can act as selective estrogen receptor modulators (SERMs), exhibiting agonist or antagonist activity depending on the specific ER isoform and the target tissue. core.ac.uk

ERα: This isoform is predominantly found in reproductive tissues. mdpi.com

ERβ: ERβ has a broader tissue distribution and is implicated in the regulation of various physiological processes beyond reproduction. core.ac.uknih.gov Some phytoestrogens show a higher binding affinity for ERβ compared to ERα. mdpi.com

The binding of a ligand, such as an estrogen or a phytoestrogen, to an ER induces a conformational change in the receptor, leading to dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. genome.jpnih.gov This interaction initiates the transcription of those genes. genome.jp

Estrogen receptor signaling is complex and involves multiple pathways. genome.jp Beyond the classical genomic pathway that involves direct DNA binding, ERs can also mediate non-genomic effects. nih.gov These rapid, non-genomic actions are often initiated by a subpopulation of ERs located at the plasma membrane. genome.jpnih.gov

Activation of these membrane-associated ERs can trigger various intracellular signaling cascades, including:

MAPK (mitogen-activated protein kinase) pathway: The Ras-Raf-MEK-MAPK pathway can be activated by estrogen, influencing cell proliferation. mdpi.commdpi.com

PI3K (phosphatidylinositide 3-kinase)/AKT pathway: The PI3K-AKT-mTOR pathway is another critical signaling cascade that can be modulated by ER activity. mdpi.commdpi.com

These non-genomic pathways can, in turn, influence gene expression by phosphorylating and activating other transcription factors or by modifying the activity of the nuclear ERs themselves. nih.gov This cross-talk between the genomic and non-genomic pathways allows for a highly regulated and context-specific cellular response to estrogens and phytoestrogens. nih.gov

Interactive Data Table of Research Findings

Below is a summary of the biological activities and mechanisms discussed.

| Section | Subsection | Key Findings |

| 5.5. Enzyme Modulation and Receptor Agonism/Antagonism | 5.5.1. α-Glucosidase and α-Amylase Inhibition | Flavonoids, as a class, can inhibit these enzymes, which are crucial for carbohydrate digestion. mdpi.comnih.gov This action helps in managing postprandial hyperglycemia. mdpi.com The inhibition mechanism often involves non-covalent binding to the enzymes. mdpi.com |

| 5.5.2. Fatty Acid Receptor 1 (FFAR1) Agonistic Activity | FFAR1 is a receptor in pancreatic β-cells that enhances glucose-stimulated insulin secretion upon activation. dovepress.comuniprot.org It is a promising target for type 2 diabetes treatment. nih.gov | |

| 5.5.3. SARM1 Interaction | SARM1 is a key player in axon degeneration, with its NAD+ hydrolase activity being a critical factor. frontiersin.orgbiorxiv.org Its activation is a central event in the response to neuronal injury. biorxiv.orgelifesciences.org | |

| 5.6. Phytoestrogenic Activity and Estrogen Receptor Modulation | 5.6.1. Estrogen Receptor (ER) Binding and Activation | Phytoestrogens can bind to and activate ERα and ERβ, acting as SERMs. mdpi.comcore.ac.uk This interaction can lead to the regulation of gene expression through binding to EREs. genome.jpnih.gov |

| 5.6.2. Downstream Signaling Pathway Interactions | ER activation can trigger both genomic and non-genomic signaling pathways, including the MAPK and PI3K/AKT cascades, which regulate various cellular processes. nih.govmdpi.commdpi.com |

Structure Activity Relationship Sar Studies

Qualitative Structure-Activity Insights from Natural Analogs

Qualitative SAR analysis involves comparing the structures of related natural compounds to their biological activities to deduce key functional groups and structural motifs. Fujikinetin belongs to the isoflavone (B191592) class, characterized by a 3-phenylchromen-4-one backbone. Its activity is often compared with other naturally occurring isoflavones that feature variations in the substitution patterns on the aromatic rings.

Key natural analogs of this compound include compounds like Galiposin and Cuneatin. By comparing their structures, we can infer important aspects of their SAR:

This compound (7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one): Features a hydroxyl group at the C7 position and a guaiacyl group (4-hydroxy-3-methoxyphenyl) at the C3 position.

Galiposin: This compound is structurally related to this compound, and comparative studies help elucidate the role of specific hydroxyl and methoxy (B1213986) groups on the B-ring.

Cuneatin: Another related isoflavone whose structural differences, such as the pattern of methoxylation, provide clues about the electronic and steric requirements for activity.

Table 1: Comparison of this compound and its Natural Analogs

| Compound | Core Structure | Key Substituent Differences from this compound | General SAR Implication |

|---|---|---|---|

| This compound | Isoflavone | Reference Compound | Baseline activity profile determined by its specific hydroxylation and methoxylation pattern. |

| Galiposin | Isoflavone | Variations in B-ring substituents. | Highlights the importance of the B-ring substitution pattern for biological activity. |

| Cuneatin | Isoflavone | Different methoxylation pattern compared to this compound. | Demonstrates how the placement of methoxy groups can modulate activity, likely by altering electronic distribution and steric hindrance. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic properties—to predict the activity of new or untested compounds. nih.gov

For flavonoid and isoflavone derivatives, QSAR studies have successfully been used to predict cytotoxic activities. nih.gov A typical QSAR model takes the form of an equation:

Activity = f(Descriptor 1, Descriptor 2, ...)

Commonly used descriptors include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charges on specific atoms. nih.gov

Lipophilic Descriptors: Like the partition coefficient (log P), which describes a compound's hydrophobicity.

Steric Descriptors: Such as molar volume or surface area, which relate to the size and shape of the molecule.

While QSAR is a powerful tool in medicinal chemistry, specific and validated QSAR models focusing exclusively on this compound and its close derivatives are not extensively detailed in publicly available literature. However, a study on a set of 32 flavone (B191248) and isoflavone derivatives against the HeLa cell line found that cytotoxicity was primarily governed by the LUMO energy and the net charge on the C6 atom of the aromatic ring. nih.gov Based on such findings, a hypothetical QSAR model for this compound analogs could be developed to guide the synthesis of more potent derivatives.

Computational Approaches for SAR Elucidation

Modern computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their protein targets at an atomic level, offering deep insights into the SAR.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique helps to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and provides a binding affinity score to rank potential inhibitors.

In silico studies have identified this compound as a potential binder to several protein targets. Network pharmacology and molecular docking studies have explored its interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), two proteins implicated in cancer metabolism and progression. nih.govjcancer.org

Docking simulations revealed that this compound can fit into the binding sites of these proteins, with reported binding energies indicating favorable interactions. For instance, a docking score of -9.3 kcal/mol has been reported for the interaction of this compound with both GAPDH and HIF-1α target proteins. nih.gov The binding of ligands to HIF-1α often involves interactions with key residues such as TYR102, GLN147, and HIS199. frontiersin.orgbiomedpharmajournal.org The hydroxyl and methoxy groups of this compound are predicted to form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of these target proteins, stabilizing the complex.

Table 2: Molecular Docking Data for this compound

| Target Protein | Reported Binding Affinity (kcal/mol) | Potential Interacting Residues (General for Target) | Significance of Target |

|---|---|---|---|

| HIF-1α (Hypoxia-Inducible Factor 1-alpha) | -9.3 nih.gov | TYR102, GLN147, HIS199 frontiersin.orgbiomedpharmajournal.org | Key regulator of cellular response to hypoxia; a major target in cancer therapy. jcancer.org |

| GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) | -9.3 nih.gov | Not specified | A key enzyme in glycolysis, often overexpressed in cancer cells. nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations assess the stability of the predicted binding mode by calculating how atomic positions and interactions change over a set period, typically nanoseconds. mdpi.com

Key metrics used to evaluate stability in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand's backbone atoms from their initial position. A stable RMSD value over time suggests that the ligand remains securely bound in the pocket and the complex has reached equilibrium. igem.wikimdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site suggest that these residues are stabilized by the ligand's presence.

MD simulations performed on this compound complexed with its target proteins help to validate the docking results. dntb.gov.ua A stable complex, characterized by low and converging RMSD values (typically under 3 Å for the ligand), indicates that the interactions observed in the docking pose are maintained over time, reinforcing the credibility of the compound as a potential inhibitor. mdpi.com

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target protein is unknown or when researchers want to identify novel scaffolds from a set of known active compounds. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active against a specific target. nih.govfrontiersin.org

A pharmacophore model for this compound and its analogs could be generated by aligning their structures and identifying the common chemical features responsible for their shared biological activity. colab.ws Such a model would typically include:

One or more aromatic rings from the isoflavone core.

Hydrogen bond acceptor features, likely corresponding to the carbonyl oxygen at C4 and the ether oxygens.

Hydrogen bond donor features from the hydroxyl groups.

A hydrophobic feature representing the core aromatic structure.

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for structurally diverse compounds that match the required features, potentially leading to the discovery of novel hits with similar or improved activity. nih.gov

Analytical and Computational Methodologies in Fujikinetin Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the unambiguous identification of fujikinetin. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within the molecule.

In studies isolating isoflavonoids from various plant sources, 1D NMR (¹H and ¹³C) and 2D NMR techniques have been instrumental in their structural characterization. acs.orgresearchgate.netscielo.br For instance, the structures of isoflavones, including this compound, isolated from Dalbergia frutescens and Millettia cubitti were established using spectroscopic methods, prominently featuring 2D NMR. acs.orgresearchgate.net The aerial parts of Cyclopia species, which contain this compound, have been analyzed using 1D and 2D NMR experiments such as ¹H-¹H COSY, HSQC, HMBC, and NOESY to elucidate the structures of the phenolic compounds present. u-szeged.hu Similarly, the structures of two new isoflavone (B191592) glycosides from Millettia dielsiana, including a this compound derivative, were determined through comprehensive spectroscopic analysis, including 1D and 2D NMR. tandfonline.com

Key NMR data points for related isoflavonoid (B1168493) structures provide a reference for the identification of this compound. For example, in the analysis of this compound methyl ether, specific chemical shifts (δ) in the ¹³C NMR spectrum are indicative of the isoflavone core. researchgate.net The complete assignment of proton and carbon signals is achieved through a combination of 1D and 2D NMR experiments, which is a standard procedure in the structural elucidation of new natural products. tandfonline.comresearchgate.net

Table 1: Representative NMR Spectroscopic Data for Isoflavonoid Analysis

| Technique | Application in this compound Research | Key Findings |

|---|---|---|

| ¹H NMR | Determines the number and environment of protons. | Provides information on the aromatic and substituent protons of the this compound structure. |

| ¹³C NMR | Identifies the carbon skeleton of the molecule. | Confirms the presence of the isoflavone core and the nature of its substituents. |

| COSY | Correlates protons that are coupled to each other. | Helps to establish the connectivity of protons within the various rings of the this compound molecule. |

| HSQC | Correlates protons to their directly attached carbons. | Links the proton and carbon skeletons, aiding in the assignment of signals. |

| HMBC | Correlates protons and carbons that are separated by two or three bonds. | Provides long-range connectivity information, crucial for confirming the overall structure and substitution patterns. |

| NOESY | Identifies protons that are close in space. | Can be used to determine the stereochemistry of the molecule where applicable. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. It provides a precise mass measurement of the molecular ion, which allows for the calculation of the molecular formula.

HRMS, often coupled with liquid chromatography (LC-MS), is a standard method for the identification of isoflavonoids. najah.edu In the analysis of plant extracts, HRMS is used to confirm the molecular ion peaks and fragmentation patterns consistent with the proposed structures of isolated compounds, including isoflavones like this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, helping to differentiate between isomers. For example, in the analysis of isoflavones from sainfoin, the MS/MS spectra revealed characteristic fragment ions corresponding to the aglycones of this compound. tum.de

The use of HRMS in combination with other spectroscopic techniques, such as NMR and UV, provides a comprehensive and unambiguous structural elucidation of novel and known isoflavonoids. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific chemical bonds can be observed.

In the characterization of compounds containing similar functional groups to this compound, such as diphenyl benzene-1,3-dicarboxylate, IR spectroscopy is used to verify the presence of key bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are all part of its structure. The structures of new isoflavone glycosides, including a derivative of this compound, have been established with the help of IR spectroscopy, alongside NMR and MS data. tandfonline.com

Chromatographic Analytical Methods for Detection and Quantification

Chromatographic techniques are essential for the separation, detection, and quantification of this compound from complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the analysis of phenolic compounds, including this compound. researchgate.net This technique allows for the separation of individual compounds from a mixture, and the DAD provides UV-Vis spectra for each separated peak, aiding in identification.

HPLC-DAD methods have been developed and validated for the quantification of phenolic compounds in various species of Cyclopia (honeybush), a known source of this compound. researchgate.netcore.ac.uk These methods are designed to be suitable for routine quantitative analysis and for generating chromatographic fingerprints for quality control purposes. core.ac.uk The development of these methods often involves a systematic approach to optimize separation conditions, such as the column, mobile phase composition, and gradient elution. core.ac.uk The robustness of HPLC-DAD methods is crucial for reliable quantification, with studies showing good recovery rates for isoflavones. najah.edu The use of HPLC-DAD for the analysis of isoflavones in various plant extracts has been extensively reviewed, highlighting its importance in the field. najah.edu

Table 2: HPLC-DAD Method Parameters for Isoflavonoid Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 reversed-phase | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous acid (e.g., acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netphcog.com | To achieve optimal separation of a wide range of phenolic compounds. |

| Flow Rate | Typically around 1.0 mL/min. phcog.com | To ensure efficient separation and good peak shape. |

| Detection | Diode Array Detector (DAD) scanning a range of UV-Vis wavelengths (e.g., 200-400 nm). phcog.com | Allows for the identification of compounds based on their UV spectra and quantification at their wavelength of maximum absorbance. |

| Injection Volume | Usually in the range of 10-20 µL. phcog.com | To introduce a precise amount of the sample onto the column. |

| Column Temperature | Often maintained at a constant temperature (e.g., 25-40°C). | To ensure reproducible retention times. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly powerful for the analysis of complex mixtures and the identification of compounds present at low concentrations.

LC-MS and tandem MS (LC-MS/MS) are frequently used for the identification of this compound and other phenolic compounds in plant extracts. nih.govdp.tech For instance, LC-MS analysis of Lepionurus sylvestris Blume extract led to the identification of this compound for the first time in that plant. nih.govnih.gov The technique provides molecular weight information and, with MS/MS, fragmentation patterns that are characteristic of the compound's structure. tum.de This allows for the tentative identification of compounds by comparing their mass spectral data with literature values or databases. core.ac.uk In studies of Cyclopia species, LC-MS has been used to confirm the presence of previously identified phenolic compounds and to tentatively identify additional ones. core.ac.uk

In Silico Modeling and Bioinformatics Tools

In the study of the isoflavonoid this compound, computational methods serve as a powerful preliminary step to predict its biological behavior and guide further experimental validation. These in silico tools allow researchers to model interactions, predict pharmacokinetic properties, and screen vast libraries of compounds, thereby accelerating the drug discovery process.

Network Pharmacology for Multi-Target Identification

Network pharmacology is a computational approach that shifts the drug discovery paradigm from a "single-target, single-drug" model to a more holistic "multi-component, multi-target" strategy. researchgate.netnih.gov This method is particularly suited for studying natural compounds like this compound, which may exert their therapeutic effects by interacting with multiple protein targets simultaneously. The core idea is to construct and analyze complex interaction networks between drug molecules, protein targets, and diseases. nih.gov

The typical workflow involves identifying the active compounds, predicting their potential protein targets using various databases, and then constructing a "compound-target-disease" network. researchgate.netsoton.ac.uk By analyzing the topology of this network, researchers can identify key proteins (often called "hub" targets) and signaling pathways that are most influenced by the compound. soton.ac.uk

In a recent study, this compound was identified as one of the bioactive compounds in the plant Lepionurus sylvestris. nih.govnih.gov Researchers then applied network pharmacology to evaluate the potential targets of the plant's compounds in relation to breast cancer and type II diabetes, demonstrating the utility of this approach in elucidating the complex mechanisms of action for phytochemicals like this compound. nih.govnih.gov A similar approach, known as inverse or reverse docking, screens a single ligand, such as the related compound Kinetin, against a multitude of protein targets to identify potential interactions and novel therapeutic applications. taylorandfrancis.comnih.govresearchgate.net

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-Likeness

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is an in silico method used to assess these characteristics early in the discovery process. nih.govnih.gov This computational screening helps to filter out compounds that are likely to fail later in development due to poor bioavailability or other undesirable properties. mdpi.com

Web-based tools like SwissADME are commonly used to calculate physicochemical properties and predict ADME parameters. nih.govrjptonline.org These tools evaluate a compound against established criteria for "drug-likeness," such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. rjptonline.orgdp.tech

While specific, comprehensive ADME studies on this compound are not widely published, the properties of its structural analog, Kinetin, have been calculated and provide a useful reference. These predictions give an indication of how the core structure might behave, guiding potential chemical modifications to improve its drug-like properties.

Table 1: Predicted Physicochemical and ADME Properties for Kinetin

| Property | Value | Drug-Likeness Rule/Parameter |

| Molecular Formula | C₁₀H₉N₅O | - |

| Molecular Weight | 215.22 g/mol | Lipinski: <500 |

| CLogP | 1.22 | Lipinski: ≤5 |

| Hydrogen Bond Donors | 2 | Lipinski: ≤5 |

| Hydrogen Bond Acceptors | 6 | Lipinski: ≤10 |

| Molar Refractivity | 60.18 | - |

| Topological Polar Surface Area (TPSA) | 79.63 Ų | Veber: ≤140 Ų |

| Water Solubility (LogS) | -2.57 | Good to Moderate |

| Bioavailability Score | 0.55 | - |

| Data sourced from multiple computational prediction tools and databases. rjptonline.orgdrugcentral.org |

Virtual Screening and Database Mining

Virtual screening (VS) is a computational technique that involves screening large libraries of chemical structures to identify those most likely to bind to a specific biological target. mdpi.com This method can be either structure-based, requiring a 3D model of the target protein, or ligand-based, which uses the structure of a known active molecule as a template. By mining vast chemical databases like PubChem or ZINC, which contain millions of compounds, researchers can significantly narrow down the number of candidates for experimental testing. nih.govnih.govresearchgate.net

This compound has been identified in such computational studies. In one in silico screening of 867 compounds from African medicinal plants against 17 known anti-diabetic drug targets, this compound was predicted to be a potential agonist for the free fatty acid receptor 1 (FFAR1), a target for diabetes treatment. mdpi.com This type of study, sometimes called inverse virtual screening, takes a compound and screens it against numerous targets to find potential activities. researchgate.net This approach is invaluable for repurposing known compounds and discovering novel biological roles for natural products like this compound. computabio.com The process significantly accelerates drug discovery by prioritizing compounds that have a higher probability of being active, thus saving time and resources. computabio.comnih.gov

Cell-Based Reporter Systems for Bioactivity Assessment

Cell-based reporter assays are a cornerstone of modern drug discovery for quantifying the biological activity of a compound. promega.canih.gov These assays utilize genetically engineered cells that are designed to produce a measurable signal, such as light, in response to a specific biological event. uokerbala.edu.iqresearchgate.net A common example is the luciferase reporter assay, where the gene for the light-producing enzyme luciferase is placed under the control of a specific regulatory DNA sequence (a response element). uokerbala.edu.iqnih.gov

When a compound like this compound interacts with a cellular pathway that activates this response element, the cell produces luciferase, and the resulting light emission can be quantified with a luminometer. uokerbala.edu.iqmdpi.com The intensity of the light directly correlates with the level of pathway activation, allowing for a precise measurement of the compound's potency and efficacy. researchgate.net

This methodology has been effectively used to study compounds structurally related to this compound. For instance, a cell-based reporter screen was used to identify Kinetin Riboside as an inhibitor of cyclin D2 (CCND2) trans-activation, a key process in some cancers. nih.gov In another study, a luciferase reporter system was used to show that Kinetin Riboside acts as an antagonist of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. nih.govjmb.or.kr These examples demonstrate how reporter assays can be a powerful tool to screen for and characterize the specific molecular mechanisms of action for compounds like this compound. nih.gov

Future Directions in Fujikinetin Research

Elucidation of Novel Biological Mechanisms and Cellular Targets

Future research on fujikinetin is poised to uncover novel biological mechanisms and identify specific cellular targets. While this compound has been identified in plants like Cyclopia intermedia and Lepionurus sylvestris, its precise molecular interactions within cells remain largely unexplored. researchgate.netnih.gov Current research suggests that like other flavonoids, this compound may act on various cellular components, including proteins and DNA. core.ac.uk The major cellular and extracellular targets for reactive radical species, which flavonoids can modulate, are proteins, lipids, and DNA constituents. core.ac.uk

A significant area of future investigation will be to move beyond the general antioxidant properties and identify specific signaling pathways and protein targets modulated by this compound. For instance, studies on similar compounds have utilized network pharmacology to predict potential protein targets. This approach, which has been applied to compounds found alongside this compound in plant extracts, could be instrumental in mapping the potential protein-protein interaction networks associated with this compound's activity. nih.govresearchgate.net By identifying the direct binding partners of this compound, researchers can begin to unravel the downstream effects on cellular processes. This could involve investigating its influence on key regulatory proteins, such as kinases, transcription factors, and enzymes involved in metabolic pathways. Furthermore, exploring its potential to modulate cellular defense systems beyond simple radical scavenging will be crucial for a comprehensive understanding of its biological impact. core.ac.uk

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of this compound is yet to be fully elucidated. While it is known to be an isoflavone (B191592), the specific enzymes responsible for its synthesis from precursor molecules are largely unknown. The biosynthesis of flavonoids and isoflavonoids involves a series of enzymatic reactions catalyzed by enzyme classes such as cytochrome P450s, reductases, oxidases, and methyltransferases. mpg.denih.gov Identifying the specific enzymes involved in the this compound pathway is a key area for future research.

Modern "omics" technologies offer powerful tools for this exploration. mpg.de A combination of transcriptomics and metabolomics can be used to identify candidate genes encoding biosynthetic enzymes. mpg.de By correlating the expression of specific genes with the production of this compound in different plant tissues or under various conditions, researchers can pinpoint potential enzymes. Furthermore, advances in genome sequencing and bioinformatics tools like antiSMASH allow for the identification of biosynthetic gene clusters (BGCs) within plant genomes. mpg.degfz-potsdam.denih.gov Although plant biosynthetic genes are often more dispersed than in microbes, this approach can still reveal clusters of genes that work together to produce specialized metabolites like this compound. mpg.defrontiersin.org Once candidate enzymes are identified, their function can be verified through heterologous expression in microbial or plant systems, a technique that has been successfully used to reconstitute complex biosynthetic pathways. plos.orgnih.gov

Advanced Synthetic Strategies for Complex Analogs and Probes

The development of advanced synthetic strategies is crucial for producing this compound and its analogs in the laboratory. This not only provides a sustainable source of the compound for research but also allows for the creation of novel derivatives with potentially enhanced or new biological activities. Future research in this area will likely focus on developing efficient and versatile synthetic routes that allow for the systematic modification of the this compound scaffold.

Drawing inspiration from synthetic strategies developed for other complex natural products, such as ginkgolides and psammaplin A, researchers can devise convergent and flexible approaches to this compound synthesis. chemrxiv.orgrsc.org These strategies often involve the strategic use of protecting groups, stereoselective reactions, and late-stage functionalization to access a wide range of analogs. For example, methods for synthesizing quinoline (B57606) analogs, which also involve fused heterocyclic ring systems, could provide valuable insights. rsc.org The goal is to create a synthetic platform that enables the rapid generation of a library of this compound derivatives. This library can then be screened for improved biological activity, selectivity, or to probe structure-activity relationships. Such efforts are essential for translating the initial discovery of this compound's bioactivity into the development of new therapeutic leads.

Development of Targeted Molecular Probes for Mechanistic Dissection

To dissect the precise molecular mechanisms of this compound's action, the development of targeted molecular probes is indispensable. These probes are essentially modified versions of this compound that are tagged with a reporter molecule, such as a fluorophore, allowing for their visualization and tracking within living cells. nih.govmdpi.com The design and synthesis of such probes represent a significant future direction in this compound research.

The development of small-molecule fluorescent probes has been successfully applied to study other biological targets, and similar approaches can be adapted for this compound. nih.govescholarship.orgaimspress.com This involves identifying a position on the this compound molecule where a fluorescent tag can be attached without significantly disrupting its biological activity. These fluorescently labeled this compound probes can then be used in advanced microscopy techniques to visualize their subcellular localization and interaction with specific cellular components. thermofisher.com Furthermore, photoaffinity-based probes can be designed to covalently bind to their target proteins upon photoactivation, enabling the identification and isolation of this compound's direct binding partners. frontiersin.org This chemoproteomics approach has proven powerful in elucidating the biosynthetic pathways and targets of other plant natural products. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Impact

A comprehensive understanding of this compound's impact on cellular systems requires the integration of multiple layers of biological data, a strategy known as multi-omics. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular response to this compound treatment. frontiersin.orggenedata.com Future research will increasingly rely on these integrative approaches to move beyond the study of individual targets and pathways.

By exposing cells to this compound and subsequently analyzing changes across different omics levels, researchers can identify the global perturbations caused by the compound. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. frontiersin.org Metabolomic analysis can then uncover shifts in cellular metabolism. Integrating these datasets can help to construct comprehensive models of this compound's mechanism of action, revealing how changes at one molecular level cascade to affect others. nih.gov This systems-level perspective is crucial for understanding the complex biological effects of this compound and for identifying potential biomarkers of its activity. aginganddisease.org The application of advanced bioinformatics and machine learning algorithms will be essential for analyzing and interpreting these large and complex multi-omics datasets. aginganddisease.org

Q & A

Q. How can this compound’s pharmacokinetic properties be accurately modeled for translational research?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling software (e.g., GastroPlus) to simulate absorption, distribution, metabolism, and excretion (ADME). Validate models with in vivo plasma concentration-time profiles. Incorporate enzyme inhibition data (e.g., CYP450 assays) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.